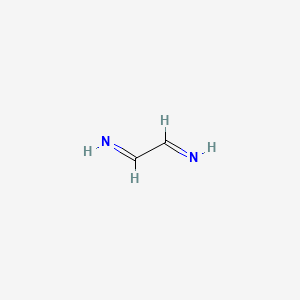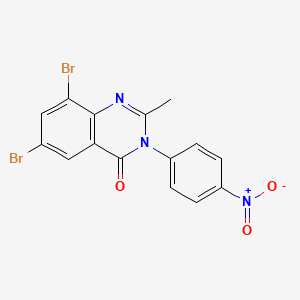
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features bromine, methyl, and nitrophenyl groups, which may contribute to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Nitration: Addition of a nitro group to a phenyl ring, which is then attached to the quinazolinone core.
Methylation: Introduction of a methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized side chains.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the bromine atoms.
科学研究应用
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: May be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and nitrophenyl groups may enhance binding affinity or selectivity for certain molecular targets.
相似化合物的比较
Similar Compounds
6,8-Dibromo-2-methylquinazolin-4(3H)-one: Lacks the nitrophenyl group.
2-Methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Lacks the bromine atoms.
6,8-Dibromoquinazolin-4(3H)-one: Lacks both the methyl and nitrophenyl groups.
Uniqueness
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the combination of bromine, methyl, and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
133764-68-8 |
|---|---|
分子式 |
C15H9Br2N3O3 |
分子量 |
439.06 g/mol |
IUPAC 名称 |
6,8-dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H9Br2N3O3/c1-8-18-14-12(6-9(16)7-13(14)17)15(21)19(8)10-2-4-11(5-3-10)20(22)23/h2-7H,1H3 |
InChI 键 |
DKNUZNIYXGALSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


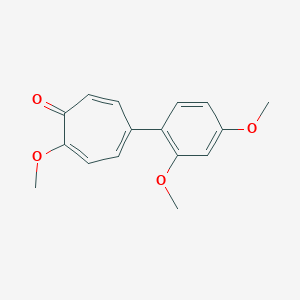
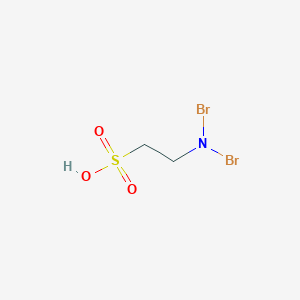
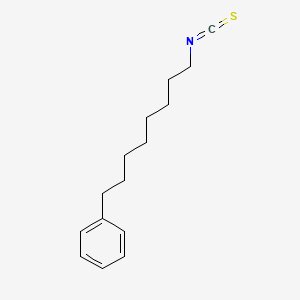


![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
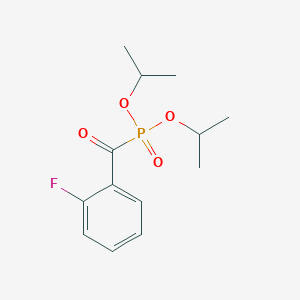
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
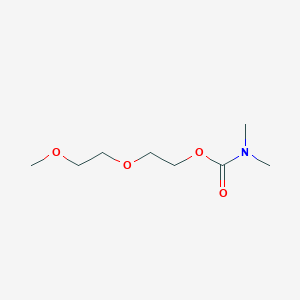
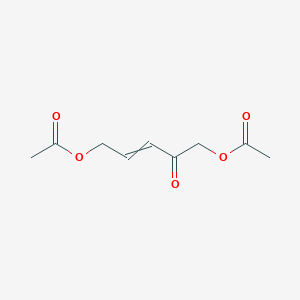
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
